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Compound of Interest

Compound Name: Aurintricarboxylic Acid

Cat. No.: B1665328

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the effective removal of Aurintricarboxylic
Acid (ATA), a potent nuclease inhibitor, from RNA samples. Below you will find troubleshooting
advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the
purity and integrity of your RNA for downstream applications.

Troubleshooting Guide

Aurintricarboxylic Acid is a valuable tool for protecting RNA from degradation during
extraction by inhibiting nuclease activity. However, its persistence in the final RNA sample can
inhibit downstream enzymatic reactions such as reverse transcription, PCR, and in vitro
transcription. Below is a guide to address common issues encountered during ATA removal.

Table 1: Troubleshooting Common Issues in ATA Removal
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Issue

Potential Cause

Recommended Solution

Low A260/A230 ratio (<1.8)

Residual ATA contamination.
ATA has a strong absorbance

in the 230 nm range.

- Repeat the purification step.
For spin columns, perform an
additional wash step. For
ethanol precipitation, perform a
second precipitation. - For gel
filtration, ensure the column is
adequately sized for the
sample volume to allow for

proper separation.

- Consider switching to a
different removal method. Gel
filtration is often effective at
removing small molecules like
ATA.

Inhibition of downstream
enzymatic reactions (e.g., RT-

PCR, sequencing)

Even trace amounts of residual
ATA can inhibit polymerases

and other enzymes.

- Re-purify the RNA sample
using a high-efficiency method
such as gel filtration with
Sephadex G-100. - For
samples with persistent
inhibition, a combination of
methods (e.g., ethanol
precipitation followed by spin-
column cleanup) may be

necessary.

Low RNA yield after

purification

Loss of RNA during the

cleanup process.

- For ethanol precipitation,
ensure the pellet is not
dislodged and lost during
aspiration of the supernatant.
Using a co-precipitant like
glycogen can help visualize
the pellet.[1] - For spin
columns, ensure the elution
buffer is applied directly to the
center of the silica membrane
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and allowed to incubate for a
few minutes before
centrifugation to maximize
RNA recovery.[2] - For gel
filtration, select a column with
the appropriate molecular
weight cutoff to ensure RNA is

not lost in the column matrix.

- This indicates a high
concentration of ATA. Re-
o ) S purification is essential.
Visible reddish or brownish tint o o o
) ) Significant ATA contamination. Ethanol precipitation followed
in the RNA pellet or solution i
by multiple 70% ethanol
washes can help remove the

coloration.

Frequently Asked Questions (FAQS)

Q1: Why do | need to remove Aurintricarboxylic Acid from my RNA sample?

Al: Aurintricarboxylic Acid is a potent inhibitor of a wide range of enzymes that bind to
nucleic acids, including reverse transcriptases, RNA polymerases, and DNA polymerases. If not
effectively removed, residual ATA will likely inhibit your downstream applications, leading to
failed experiments.

Q2: How can | detect ATA contamination in my RNA sample?

A2: A common indicator of ATA contamination is a low A260/A230 ratio in spectrophotometric
analysis, as ATA exhibits strong absorbance around 230 nm.[3] Aurintricarboxylic Acid has
absorbance peaks at approximately 217 nm, 310 nm, and 530 nm.[4][5][6] A visible reddish or
brownish hue in the purified RNA pellet or solution is also a sign of significant contamination.

Q3: Which method is most effective for removing ATA?

A3: The most effective method can depend on the initial concentration of ATA and the required
purity of the RNA for your specific downstream application.
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o Gel filtration chromatography is highly effective for separating the larger RNA molecules from
the smaller ATA molecules.

 Silica-based spin columns, especially those with protocols optimized for removing inhibitors,
can also be effective.

» Ethanol precipitation is a standard method for desalting and concentrating nucleic acids and
can reduce ATA levels, though multiple washes may be necessary for complete removal.[2]

Q4: Can | use a standard RNA cleanup kit to remove ATA?

A4: Yes, a standard silica-based spin column RNA cleanup kit can be effective. To enhance ATA
removal, you can modify the standard protocol by including an additional wash step with the
provided wash buffer. This helps to further remove any residual salts and inhibitors like ATA that
may be bound to the column.[7]

Q5: Will ATA affect the quantification of my RNA?

A5: Yes, significant ATA contamination can interfere with spectrophotometric quantification. Its
absorbance at 260 nm, although less pronounced than at 230 nm, can lead to an
overestimation of your RNA concentration. For accurate quantification of ATA-contaminated
samples, it is recommended to use a fluorometric method with an RNA-specific dye (e.qg.,
Qubit) that will not be affected by the presence of ATA.

Experimental Protocols & Methodologies

Below are detailed protocols for three common methods to remove Aurintricarboxylic Acid
from RNA samples.

Method 1: Gel Filtration Chromatography

This method separates molecules based on size. Larger RNA molecules will pass through the
column more quickly than the smaller ATA molecules.

Materials:

o Sephadex G-100 resin[8]
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e Chromatography column

* RNase-free elution buffer (e.g., 10 mM Tris-HCI, pH 7.5)
» RNase-free collection tubes

Protocol:

e Prepare the Sephadex G-100 resin: Swell the dry resin in RNase-free elution buffer
according to the manufacturer's instructions.

e Pack the column: Pour the swollen resin slurry into the chromatography column and allow it
to settle, creating a packed bed.

e Equilibrate the column: Wash the packed column with 2-3 column volumes of RNase-free
elution buffer.

e Load the sample: Carefully load your RNA sample containing ATA onto the top of the column
bed.

o Elute the RNA: Begin to collect fractions as you add more elution buffer to the top of the
column. RNA will elute in the earlier fractions (in the void volume), while the smaller ATA
molecules will be retained longer in the column and elute in later fractions.

« ldentify RNA-containing fractions: Measure the absorbance of each fraction at 260 nm to
identify the fractions containing your purified RNA.

e Pool and concentrate: Pool the RNA-containing fractions and, if necessary, concentrate the
RNA using ethanol precipitation (see Method 3).

Workflow for Gel Filtration Chromatography

Click to download full resolution via product page
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Caption: Workflow for ATA removal using gel filtration.

Method 2: Silica-Based Spin Column Purification

This method relies on the binding of RNA to a silica membrane in the presence of chaotropic
salts, followed by washing and elution.[9]

Materials:

o Commercial RNA cleanup spin column kit (e.g., from Qiagen, Zymo Research, NEB)
o Ethanol (as required by the Kkit)

» RNase-free water or elution buffer

Protocol:

» Follow the manufacturer's protocol for RNA cleanup with the following modifications:

e Binding: Add the binding buffer provided in the kit to your RNA sample containing ATA. Mix
well and transfer the mixture to the spin column.

o Centrifuge: Centrifuge according to the Kkit's instructions to bind the RNA to the silica
membrane.

o Wash (Standard): Perform the wash steps as described in the manufacturer's protocol.

o Additional Wash (Recommended): After the final prescribed wash, perform an additional
wash step using the provided wash buffer. This is crucial for removing residual ATA.

o Dry Spin: After the final wash, centrifuge the empty column for an additional 1-2 minutes to
ensure all ethanol is removed.[7]

o Elute: Place the column in a clean collection tube, add RNase-free water or elution buffer
directly to the center of the membrane, incubate for 1-2 minutes, and centrifuge to elute the
purified RNA.

Workflow for Spin Column Purification
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Caption: Workflow for ATA removal using a spin column.

Method 3: Ethanol Precipitation

This technique is used to concentrate and desalt nucleic acids.[10]

Materials:

3 M Sodium Acetate, pH 5.2

100% Ethanol (ice-cold)

75% Ethanol (ice-cold)

Glycogen (optional, as a co-precipitant)

RNase-free water or buffer

Protocol:

Add Salt: To your RNA sample, add 1/10th volume of 3 M Sodium Acetate, pH 5.2.

o Add Co-precipitant (Optional): If you have a low concentration of RNA, add glycogen to a
final concentration of 20-50 pg/mL to aid in pellet visualization.

e Add Ethanol: Add 2.5 to 3 volumes of ice-cold 100% ethanol. Mix thoroughly by vortexing.

» Precipitate: Incubate the mixture at -20°C for at least 1 hour or overnight. For faster
precipitation, you can incubate at -80°C for 30 minutes.[1]

o Centrifuge: Centrifuge the sample at >12,000 x g for 30 minutes at 4°C to pellet the RNA.
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o Wash: Carefully decant the supernatant without disturbing the pellet. Add 500 pL of ice-cold
75% ethanol to wash the pellet. Centrifuge at >12,000 x g for 5 minutes at 4°C.

» Repeat Wash: Carefully decant the 75% ethanol and repeat the wash step one more time to
ensure removal of residual ATA and salts.

o Dry: After the final wash, carefully remove all residual ethanol with a pipette. Air-dry the pellet
for 5-10 minutes at room temperature. Do not over-dry, as this can make the RNA difficult to
resuspend.

o Resuspend: Resuspend the RNA pellet in an appropriate volume of RNase-free water or
buffer.

Workflow for Ethanol Precipitation

Click to download full resolution via product page

Caption: Workflow for ATA removal via ethanol precipitation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. projects.iq.harvard.edu [projects.iq.harvard.edu]

2. bitesizebio.com [bitesizebio.com]

3. researchgate.net [researchgate.net]

4. Absorption [Aurintricarboxylic Acid] | AAT Bioquest [aatbio.com]

5. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1665328?utm_src=pdf-body-img
https://www.benchchem.com/product/b1665328?utm_src=pdf-custom-synthesis
https://projects.iq.harvard.edu/files/hlalab/files/ethanol-precipitation-of-rna_hla.pdf
https://bitesizebio.com/2345/troubleshooting-rna-isolation/
https://www.researchgate.net/post/Low_A260_A230_reading_RNA
https://www.aatbio.com/absorbance-uv-visible-spectrum-graph-viewer/aurintricarboxylic_acid
https://www.researchgate.net/figure/Ultraviolet-and-visible-spectra-of-aurintricarboxylic-acid_fig1_239116486
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665328?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Troubleshooting & Optimization

Check Availability & Pricing

e 6. worldwidejournals.com [worldwidejournals.com]

e 7. Reddit - The heart of the internet [reddit.com]

o 8. cytivalifesciences.com [cytivalifesciences.com]

e 9. Spin column-based nucleic acid purification - Wikipedia [en.wikipedia.org]

» 10. Ethanol precipitation of RNA and the use of carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Technical Support Center: Effective Removal of
Aurintricarboxylic Acid (ATA) from RNA Samples]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1665328#how-to-effectively-remove-
aurintricarboxylic-acid-from-rna-samples]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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